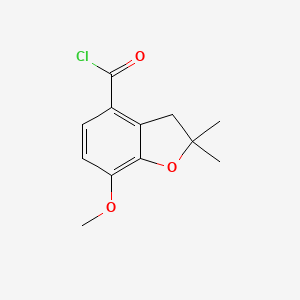
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carbonyl chloride typically involves the cyclization of 2-methallyloxyphenol. This process can be catalyzed by Lewis acids and conducted under autogenous pressure at elevated temperatures . Another method involves microwave heating of 2-methylallyloxphenol in the presence of organic solvents and catalysts, which offers high yield and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential anti-tumor and antibacterial activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,3-dihydro-2,2-dimethyl-7-methoxybenzofuran-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and disruption of cell membrane integrity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H- 1-benzofuro-[2,3-c]-1-benzazepin-6,12-dione : Explored for its antimicrobial activities .
2,3-Dihydro-2,2-dimethyl-7-hydroxybenzofuran: Known for its insecticidal properties.
Uniqueness
2,3-dihydro-7-methoxy-2,2-dimethyl-4-Benzofurancarbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H13ClO3 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
7-methoxy-2,2-dimethyl-3H-1-benzofuran-4-carbonyl chloride |
InChI |
InChI=1S/C12H13ClO3/c1-12(2)6-8-7(11(13)14)4-5-9(15-3)10(8)16-12/h4-5H,6H2,1-3H3 |
Clé InChI |
ZLKIVAAAAZXWOT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C=CC(=C2O1)OC)C(=O)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B8384058.png)

![(S)-1-[(S)-2-Amino-1-Oxopropyl]-2,3-Dihydro-1H-Indole-2-Carboxylic Acid](/img/structure/B8384065.png)
![1-(1-methylethyl)-N-[(6-methyl-2-oxo-4-propyl-1,2-dihydro-3-pyridinyl)methyl]-6-[6-(1-piperazinyl)-3-pyridinyl]-1H-indazole-4-carboxamide](/img/structure/B8384091.png)

![(+/-)-4-[(Amino)pentyl]-1-(phenoxy)benzene](/img/structure/B8384113.png)
![6-[(4-fluorophenyl)sulfanylmethyl]-1H-pyrimidine-2,4-dione](/img/structure/B8384121.png)




![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, methyl ester, (4R)-](/img/structure/B8384141.png)

